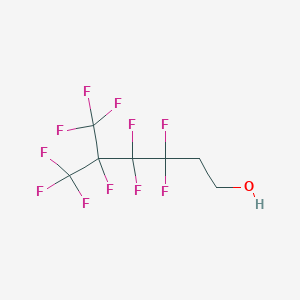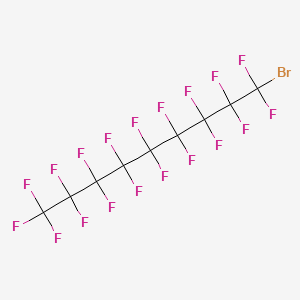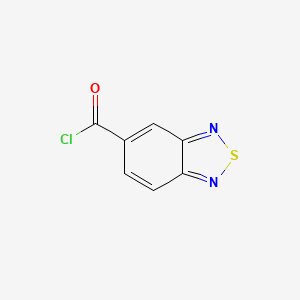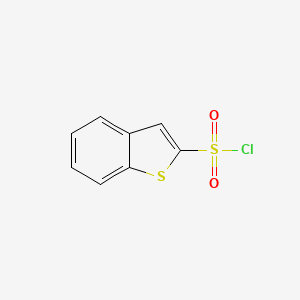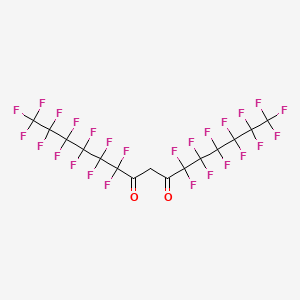
4-Fluorophenyl chloroformate
Overview
Description
4-Fluorophenyl chloroformate is an organic compound with the molecular formula C7H4ClFO2. It is a colorless to light yellow liquid that is used as a reagent in organic synthesis. This compound is known for its role in the formation of various chloroformates, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenyl chloroformate can be synthesized through the reaction of 4-fluorophenol with phosgene. The reaction typically occurs under anhydrous conditions and in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Fluorophenol+Phosgene→4-Fluorophenyl chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding esters, carbamates, and thiolates.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-fluorophenol and carbon dioxide.
Reduction: It can be reduced to 4-fluorophenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Alcohols: Reacts under mild conditions to form esters.
Amines: Reacts to form carbamates, often in the presence of a base.
Thiols: Forms thiolates under basic conditions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Carbamates: Formed from the reaction with amines.
Thiolates: Formed from the reaction with thiols.
Scientific Research Applications
4-Fluorophenyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of peptides and proteins for bioconjugation studies.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of 4-fluorophenyl chloroformate involves its role as an electrophilic reagent. It reacts with nucleophiles through an SN2 mechanism, where the chlorine atom is displaced by the nucleophile. This reaction leads to the formation of various chloroformates, which can further undergo additional chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Phenyl chloroformate: Similar structure but lacks the fluorine atom.
Methyl chloroformate: Contains a methyl group instead of a phenyl group.
Ethyl chloroformate: Contains an ethyl group instead of a phenyl group.
Uniqueness
4-Fluorophenyl chloroformate is unique due to the presence of the fluorine atom, which imparts different electronic properties compared to its non-fluorinated counterparts. This fluorine atom can influence the reactivity and stability of the compound, making it a valuable reagent in specific synthetic applications .
Properties
IUPAC Name |
(4-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBGPEACXKBQSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369811 | |
| Record name | 4-Fluorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38377-38-7 | |
| Record name | 4-Fluorophenyl chloroformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38377-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


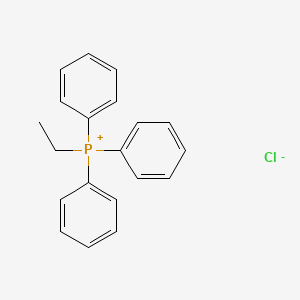
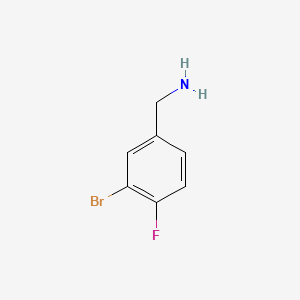
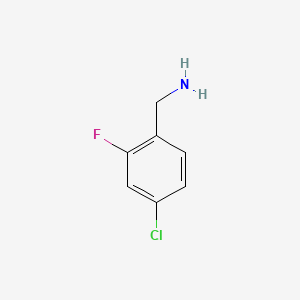
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)

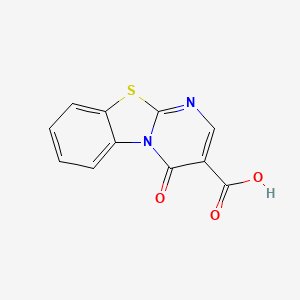

![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
